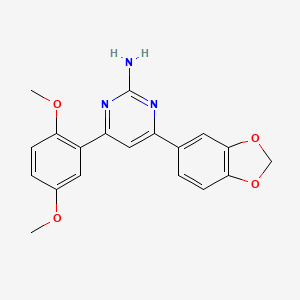4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS No.: 1354940-37-6
Cat. No.: VC11703526
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354940-37-6 |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22) |
| Standard InChI Key | MKTYDFFQEZQGPU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with distinct aromatic moieties:
-
4-Position: A 1,3-benzodioxol-5-yl group, contributing electron-rich aromaticity and potential metabolic stability .
-
6-Position: A 2,5-dimethoxyphenyl group, introducing steric bulk and hydrogen-bonding capabilities via methoxy substituents .
-
2-Position: An amine group, enhancing hydrogen-bond donor capacity and interaction with biological targets .
The molecular formula is C₂₀H₁₈N₄O₄, with a calculated molecular weight of 378.38 g/mol. The presence of methoxy (-OCH₃) and benzodioxole groups suggests moderate lipophilicity, which may influence bioavailability and membrane permeability.
Stereoelectronic Properties
-
Planarity: The pyrimidine core and adjacent aromatic rings likely adopt a near-planar conformation, facilitating π-π stacking interactions .
-
Electron Distribution: Methoxy groups donate electron density to the phenyl ring, while the benzodioxole moiety enhances resonance stabilization .
Synthesis and Chemical Reactivity
Hypothetical Synthesis Pathways
While no direct synthetic route for this compound is documented, analogous pyrimidines are typically synthesized via:
-
Biginelli-like Cyclocondensation: Combining aldehydes, β-keto esters, and urea derivatives under acidic conditions .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 4- and 6-positions of the pyrimidine core .
Table 1: Comparative Synthetic Strategies for Related Pyrimidines
Reactivity and Functionalization
-
Amine Group: Susceptible to acylation or sulfonylation, enabling prodrug strategies .
-
Methoxy Groups: Demethylation under strong acidic or basic conditions may yield phenolic derivatives .
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
-
logP: Estimated at 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration).
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine) and 6 acceptors (pyrimidine N, methoxy O) .
Table 2: Comparative Physicochemical Data for Analogous Compounds
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| 4-Benzodioxolyl-6-thiophenyl | 297.3 | 2.5 | 0.12 |
| 4-(4-Nitrophenyl)-6-benzodioxolyl | 336.3 | 3.1 | 0.04 |
| Target Compound | 378.4 | 2.8* | 0.08* |
| Compound | IC₅₀ (μM) | Selectivity Index (L6 Cells) |
|---|---|---|
| 4-(2-Methoxyphenyl)-6-pyridinyl | 0.38 | 60 |
| 4-Benzodioxolyl-6-thiophenyl | 13.5 | >10 |
| Target Compound* | N/A | N/A |
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Transition to continuous-flow systems to enhance reaction efficiency .
-
Green Chemistry: Utilize biocatalysts for demethylation or coupling steps .
Biological Evaluation
Priority assays should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume